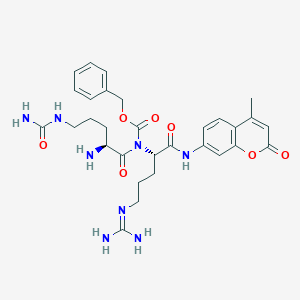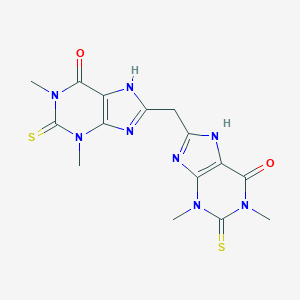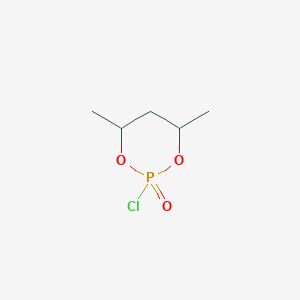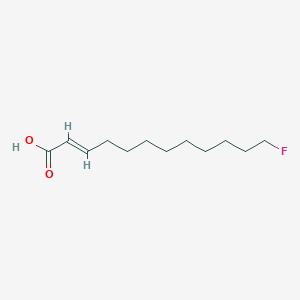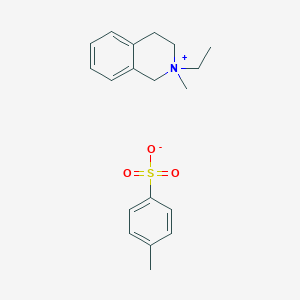
Trethinium tosilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trethinium tosilate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor that has shown promise in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
Trethinium tosilate works by inhibiting specific signaling pathways in cells. It targets the protein kinase C theta (PKCθ) pathway, which is involved in the regulation of immune cell activity, inflammation, and cancer cell growth. By inhibiting this pathway, Trethinium tosilate can reduce the activity of immune cells, reduce inflammation, and inhibit the growth of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Trethinium tosilate has several biochemical and physiological effects. It can reduce the activity of immune cells, reduce inflammation, and inhibit the growth of cancer cells. It has also been shown to have a positive effect on glucose metabolism, which may be beneficial for individuals with diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Trethinium tosilate in lab experiments is that it has shown promising results in various scientific research applications. It is also a small molecule inhibitor, which makes it easier to administer and study in lab experiments. However, one limitation of using Trethinium tosilate in lab experiments is that it may have off-target effects, which could affect the results of the experiment.
Direcciones Futuras
There are several future directions for the study of Trethinium tosilate. One direction is to further investigate its potential use in the treatment of cancer, inflammation, and autoimmune disorders. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to determine the optimal dosage and administration of Trethinium tosilate for different diseases and conditions.
Conclusion:
In conclusion, Trethinium tosilate is a promising chemical compound that has shown potential in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. Its mechanism of action involves the inhibition of specific signaling pathways in cells, which can reduce the activity of immune cells, reduce inflammation, and inhibit the growth of cancer cells. While there are advantages and limitations to using Trethinium tosilate in lab experiments, there are several future directions for its study that could lead to new therapeutic applications.
Métodos De Síntesis
Trethinium tosilate is synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 4-chlorobenzyl alcohol with 2,4-dichlorophenyl isocyanate to form the intermediate compound. This intermediate compound is then reacted with triethylamine to produce Trethinium tosylate.
Aplicaciones Científicas De Investigación
Trethinium tosilate has shown promising results in various scientific research applications. It has been studied for its potential use in the treatment of cancer, inflammation, and autoimmune disorders. In cancer research, Trethinium tosilate has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. Inflammation research has shown that Trethinium tosilate can reduce inflammation by inhibiting the production of inflammatory cytokines. In autoimmune disorder research, Trethinium tosilate has been shown to reduce the activity of immune cells that attack healthy tissues.
Propiedades
Número CAS |
1748-43-2 |
|---|---|
Nombre del producto |
Trethinium tosilate |
Fórmula molecular |
C19H25NO3S |
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
2-ethyl-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H18N.C7H8O3S/c1-3-13(2)9-8-11-6-4-5-7-12(11)10-13;1-6-2-4-7(5-3-6)11(8,9)10/h4-7H,3,8-10H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clave InChI |
HIONZHUOISVAJK-UHFFFAOYSA-M |
SMILES |
CC[N+]1(CCC2=CC=CC=C2C1)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
SMILES canónico |
CC[N+]1(CCC2=CC=CC=C2C1)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Otros números CAS |
1748-43-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



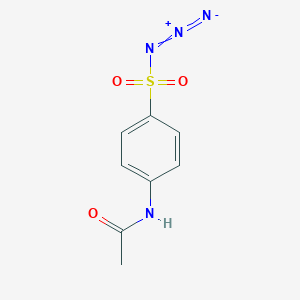
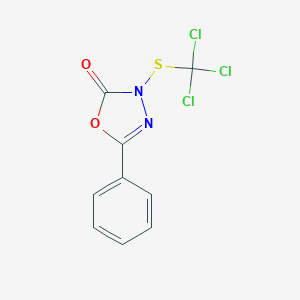
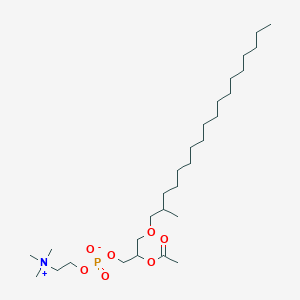
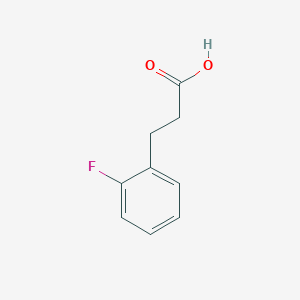
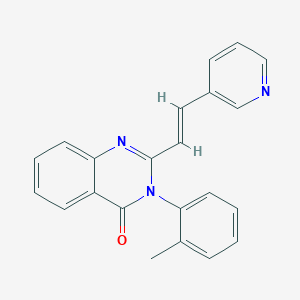
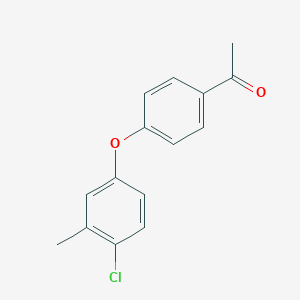
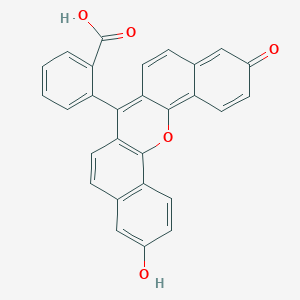
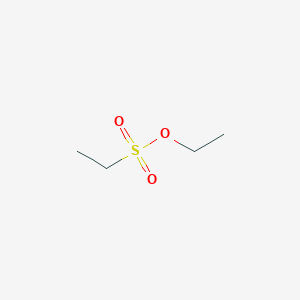
![2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B155357.png)
